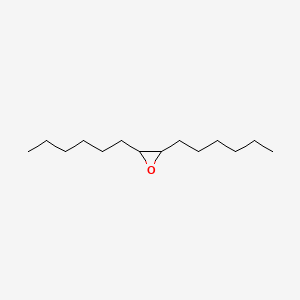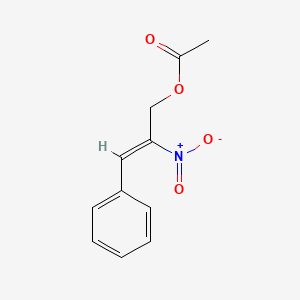
2-Propen-1-ol, 2-nitro-3-phenyl-, acetate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propen-1-ol, 2-nitro-3-phenyl-, acetate (ester) is an organic compound with a complex structure that includes a nitro group, a phenyl group, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-ol, 2-nitro-3-phenyl-, acetate (ester) typically involves the esterification of 2-Propen-1-ol, 2-nitro-3-phenyl- with acetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propen-1-ol, 2-nitro-3-phenyl-, acetate (ester) can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetate ester group can be hydrolyzed to form the corresponding alcohol and acetic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of 2-Propen-1-ol, 2-nitro-3-phenyl- and acetic acid.
Applications De Recherche Scientifique
2-Propen-1-ol, 2-nitro-3-phenyl-, acetate (ester) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 2-Propen-1-ol, 2-nitro-3-phenyl-, acetate (ester) involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the phenyl group can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propen-1-ol, 3-phenyl-, acetate (ester): Similar structure but lacks the nitro group.
Cinnamyl acetate: Another ester with a similar aromatic structure but different functional groups.
Cinnamyl alcohol: The alcohol counterpart of cinnamyl acetate.
Uniqueness
2-Propen-1-ol, 2-nitro-3-phenyl-, acetate (ester) is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that lack the nitro group and may have different chemical and biological properties.
Propriétés
Numéro CAS |
3532-57-8 |
|---|---|
Formule moléculaire |
C11H11NO4 |
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
[(Z)-2-nitro-3-phenylprop-2-enyl] acetate |
InChI |
InChI=1S/C11H11NO4/c1-9(13)16-8-11(12(14)15)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3/b11-7- |
Clé InChI |
ABUCXZPWLZXBBB-XFFZJAGNSA-N |
SMILES isomérique |
CC(=O)OC/C(=C/C1=CC=CC=C1)/[N+](=O)[O-] |
SMILES canonique |
CC(=O)OCC(=CC1=CC=CC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


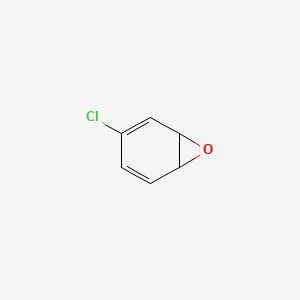
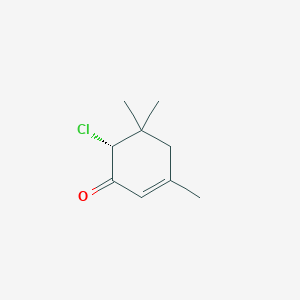
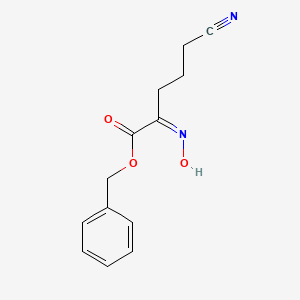
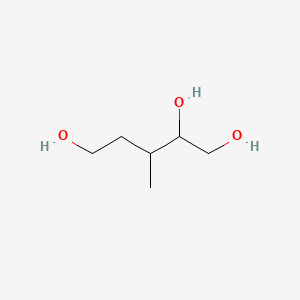
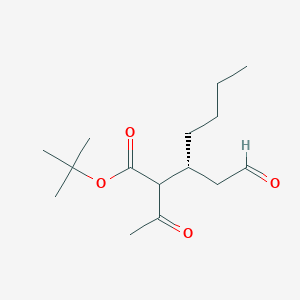
![{[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12643233.png)

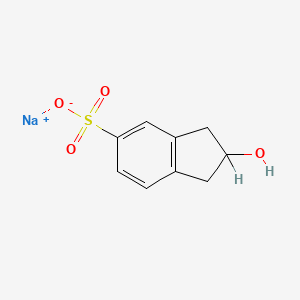
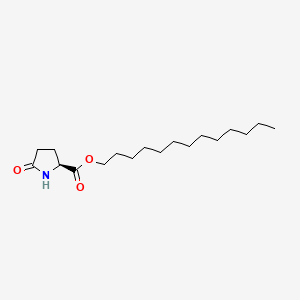
![1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12643263.png)

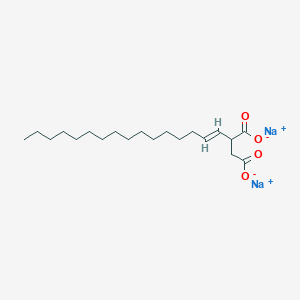
![Spiro[1,4-oxazepine-3(2H),9'-[9H]xanthen]-5-amine, 2'-(2,2-dimethylpropoxy)-4'-fluoro-7'-(2-fluoro-3-pyridinyl)-6,7-dihydro-, (3S)-](/img/structure/B12643286.png)
